2-(Ethylthio)ethylamine hydrochloride

Description

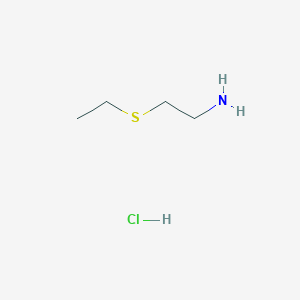

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-ethylsulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS.ClH/c1-2-6-4-3-5;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQOTRRSHMSXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202673 | |

| Record name | 2-(Ethylthio)ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54303-30-9 | |

| Record name | Ethanamine, 2-(ethylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54303-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylthio)ethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054303309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Ethylthio)ethylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ethylthio)ethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethylthio Ethylamine Hydrochloride

Precursor Compounds and Reactants

The synthesis of 2-(Ethylthio)ethylamine (B1582263) hydrochloride relies on readily available starting materials. The key precursors are selected based on the chosen synthetic route, but generally involve a source for the ethylthio group and a source for the ethylamine (B1201723) backbone. A base is often required to facilitate the reaction, and an acid is necessary for the final salt formation.

Key reactants in the synthesis include:

Ethylamine Precursors: Typically, a 2-haloethylamine, such as 2-chloroethylamine (B1212225) hydrochloride or 2-bromoethylamine (B90993) hydrobromide, is used. These compounds provide the ethylamine backbone with a reactive site (the halogen) for nucleophilic attack.

Ethylthiol Precursors: Ethanethiol (B150549) (ethyl mercaptan) or its corresponding salt, sodium ethanethiolate, serves as the source of the ethylthio group. The thiolate form is a potent nucleophile.

Bases: A base is often necessary to deprotonate the ethanethiol to form the more nucleophilic thiolate anion or to neutralize the hydrochloride salt of the haloethylamine starting material. Common bases include sodium hydroxide (B78521), sodium hydride, or triethylamine (B128534). guidechem.comvulcanchem.com

Acid for Salt Formation: Hydrochloric acid (HCl) is used in the final step to convert the free base of 2-(Ethylthio)ethylamine into its stable, crystalline hydrochloride salt. vulcanchem.comyoutube.com

The following table summarizes the primary precursor compounds.

| Role in Synthesis | Compound Name | Chemical Formula |

| Ethylamine Backbone | 2-Chloroethylamine hydrochloride | C₂H₇Cl₂N |

| Ethylamine Backbone | 2-Bromoethylamine hydrobromide | C₂H₇Br₂N |

| Ethylthio Group Source | Ethanethiol | C₂H₆S |

| Ethylthio Group Source | Sodium Ethanethiolate | C₂H₅NaS |

| Base | Sodium Hydroxide | NaOH |

| Base | Triethylamine | C₆H₁₅N |

| Salt Formation | Hydrochloric Acid | HCl |

Established Synthetic Routes

The most common and established pathway to synthesize 2-(Ethylthio)ethylamine hydrochloride involves two primary stages: the formation of the thioether bond via a nucleophilic substitution reaction, followed by the formation of the hydrochloride salt.

The core of the synthesis is the creation of the carbon-sulfur bond to form the thioether. This is typically achieved through an S_N2 (bimolecular nucleophilic substitution) reaction. masterorganicchemistry.com In this process, a sulfur-containing nucleophile attacks an electrophilic carbon atom, displacing a leaving group (typically a halide).

One established method involves the reaction of a metal salt of ethanethiol with a 2-haloethylamine. vulcanchem.com For instance, sodium ethanethiolate can be reacted with 2-chloroethylamine hydrochloride. The ethanethiolate anion (CH₃CH₂S⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine in 2-chloroethylamine. The presence of a base like sodium hydroxide is crucial to neutralize the hydrochloride of the amine, freeing the amine group and facilitating the substitution. vulcanchem.com

An alternative, but similar, route involves reacting ethanethiol with a 2-haloethylamine in the presence of a base. mdpi.com The base, such as triethylamine, deprotonates the ethanethiol in situ to generate the nucleophilic thiolate, which then reacts with the haloethylamine. This approach avoids the need to pre-form the sodium thiolate salt.

Once the free base, 2-(Ethylthio)ethylamine, has been synthesized and purified, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction. youtube.com The lone pair of electrons on the nitrogen atom of the amine group is basic and readily accepts a proton (H⁺) from a strong acid like hydrochloric acid. youtube.com

The reaction is typically performed by dissolving the 2-(Ethylthio)ethylamine free base in a suitable solvent and then adding a solution of hydrochloric acid. The resulting this compound is an ionic salt, which is generally a crystalline solid with a higher melting point and greater stability than the liquid free base. vulcanchem.comsigmaaldrich.com This conversion to the salt form also facilitates handling and purification of the final product. youtube.com

Reaction Conditions and Optimization

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Careful control of solvents, temperature, and reactant stoichiometry is essential for maximizing product formation and minimizing unwanted side reactions.

The choice of solvent is critical for the nucleophilic substitution step. The solvent must be able to dissolve the reactants but should not react with them. For reactions involving ionic species like sodium ethanethiolate, polar aprotic solvents such as dimethylformamide (DMF) or polar protic solvents like ethanol (B145695) can be effective. mdpi.com Water is also used as a solvent in some procedures, particularly when starting with hydrochloride salts. vulcanchem.com

Temperature control is also vital. Nucleophilic substitution reactions are often heated to increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination reactions, especially with sterically hindered bases. mdpi.com For similar thioether syntheses, reaction temperatures can range from room temperature to gentle heating (e.g., 100°C), depending on the reactivity of the specific substrates. guidechem.comepo.org The salt formation step is an exothermic acid-base reaction and is typically carried out at or below room temperature (e.g., 0 °C) to control the reaction rate and ensure safe handling. chemicalbook.com

The molar ratio of the reactants plays a significant role in the outcome of the synthesis. In the nucleophilic substitution step, it is common to use a slight excess of one of the reactants to ensure the complete consumption of the other, often more expensive, reactant.

A critical consideration in amine synthesis is the potential for over-alkylation. masterorganicchemistry.com In this context, the newly formed 2-(Ethylthio)ethylamine could potentially act as a nucleophile itself and react with another molecule of the 2-haloethylamine starting material. However, the sulfur nucleophile (thiolate) is generally much more reactive towards the alkyl halide than the nitrogen of the amine product, a principle known as "chemoselectivity." This inherent difference in reactivity helps to minimize the formation of undesired byproducts. Using the thiolate as the nucleophile to attack the haloethylamine is generally preferred to minimize such side reactions.

The following table summarizes typical reaction parameters.

| Parameter | Nucleophilic Substitution | Salt Formation |

| Solvent | Ethanol, Dimethylformamide (DMF), Water | Water, Isopropanol (B130326), Diethyl Ether |

| Temperature | Room Temperature to 100°C | 0°C to Room Temperature |

| Key Reagents | Ethanethiolate, 2-Haloethylamine, Base (e.g., NaOH) | 2-(Ethylthio)ethylamine, Hydrochloric Acid |

| Stoichiometry | Near 1:1 ratio of nucleophile to electrophile | Slight excess of acid to ensure full conversion |

Purification and Isolation Techniques

The final purity of this compound is largely determined by the effectiveness of the purification and isolation techniques employed post-synthesis. These methods are designed to remove unreacted starting materials, byproducts, and other impurities.

Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For amine hydrochlorides like this compound, the choice of solvent is crucial for achieving high purity and yield.

Hot alcohols are often effective solvents for the recrystallization of amine hydrochlorides. Solvents such as isopropanol, n-butanol, and n-propanol have been shown to be suitable for analogous compounds like cysteamine (B1669678) hydrochloride. The general procedure involves dissolving the crude this compound in a minimal amount of the hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the solvent.

In some cases, a mixed solvent system can be advantageous. For instance, a solvent in which the compound is soluble (like an alcohol) can be paired with an anti-solvent in which it is insoluble (such as diethyl ether or acetone). The anti-solvent is added to the solution to induce precipitation of the desired hydrochloride salt. Another approach involves the use of aqueous or anhydrous hydrochloric acid as the recrystallization medium, which can be particularly effective for hydrochloride salts.

A typical laboratory-scale recrystallization protocol for a compound analogous to this compound is detailed below.

Table 1: Illustrative Recrystallization Protocol for a Thioether Ethylamine Hydrochloride

| Step | Procedure | Observations |

| 1. Dissolution | The crude solid is dissolved in a minimal volume of hot isopropanol with stirring. | The solid dissolves completely to form a clear or slightly colored solution. |

| 2. Hot Filtration (Optional) | If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel. | Insoluble particles are removed, resulting in a clear filtrate. |

| 3. Cooling and Crystallization | The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath. | Crystals begin to form as the solution cools and become more abundant at lower temperatures. |

| 4. Isolation | The crystals are collected by vacuum filtration. | A crystalline solid is separated from the mother liquor. |

| 5. Washing | The collected crystals are washed with a small amount of cold isopropanol. | Residual soluble impurities are removed from the crystal surfaces. |

| 6. Drying | The crystals are dried under vacuum to remove residual solvent. | A dry, crystalline product is obtained. |

Filtration is a critical step for isolating the purified crystals of this compound from the mother liquor after recrystallization. The choice of filtration method depends on the scale of the operation and the nature of the solid and liquid phases.

For laboratory-scale preparations, vacuum filtration (also known as suction filtration) is the most common and efficient method. This technique utilizes a Büchner funnel, a filter flask, and a vacuum source. The reduced pressure in the flask helps to rapidly draw the liquid through the filter paper, leaving the solid crystalline product behind. This method is significantly faster than gravity filtration and provides a more effective separation of the solid from the liquid.

In an industrial setting, more robust filtration systems are employed to handle larger volumes. These can include:

Centrifuges: These machines use centrifugal force to separate solids from liquids. They are highly efficient for dewatering crystalline products.

Pressure Filters: In this setup, pressure is applied to the slurry to force the liquid through a filter medium.

Vacuum Belt Filters: This is a continuous filtration method where a slurry is fed onto a moving belt with a filter medium, and a vacuum is applied from below.

After filtration, the isolated solid, often referred to as a filter cake, is typically washed with a small amount of cold, fresh solvent to displace the remaining mother liquor and any dissolved impurities. The efficiency of washing is crucial for achieving high purity.

Scalability Considerations for Industrial Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents a unique set of challenges. A process that is efficient and high-yielding in a laboratory setting may not be directly transferable to a large-scale manufacturing environment.

Key considerations for the industrial production of this compound include:

Reaction Kinetics and Thermodynamics: Chemical reactions can behave differently at a larger scale. Factors such as heat transfer and mixing become more complex in industrial reactors. The exothermic or endothermic nature of the reaction must be carefully managed to ensure safety and maintain product quality.

Equipment Selection: The choice of reactors, filtration equipment, and dryers is critical. Materials of construction must be compatible with the reactants and solvents used. The size and design of the equipment must be optimized for efficient heat and mass transfer.

Process Safety: A thorough hazard analysis is essential to identify and mitigate potential safety risks associated with handling large quantities of chemicals. This includes considering the flammability of solvents, the toxicity of reagents, and the potential for runaway reactions.

Quality Control: Implementing robust analytical methods to monitor the reaction and ensure the final product meets the required specifications is non-negotiable in an industrial setting.

Waste Management: Large-scale production generates significant waste streams that must be managed in an environmentally responsible and cost-effective manner.

Some industrial processes for related amine hydrochlorides aim to streamline production by integrating the final reaction step with formulation, thereby reducing the need for extensive isolation and purification procedures. For instance, in the production of some 2-(alkylthio)ethanamine hydrohalides, the product from the hydrolysis step is directly used to prepare a formulation, which can eliminate waste streams and complex isolation steps.

Table 2: Key Scalability Challenges and Mitigation Strategies

| Challenge | Potential Impact | Mitigation Strategy |

| Heat Transfer | Inefficient heat removal can lead to side reactions, decreased yield, and safety hazards. | Use of jacketed reactors with appropriate heat transfer fluids, optimization of reactor geometry, and controlled addition of reagents. |

| Mixing | Poor mixing can result in localized concentration gradients, leading to incomplete reactions and byproduct formation. | Selection of appropriate agitator design and speed, use of baffles in the reactor to improve turbulence. |

| Material Handling | Safe and efficient handling of large quantities of raw materials and products is crucial. | Implementation of automated charging and discharging systems, use of closed-transfer systems to minimize exposure. |

| Solvent Recovery | The cost and environmental impact of solvent usage can be significant at an industrial scale. | Integration of solvent recovery and recycling systems into the process. |

Chemical Reactivity and Transformation of 2 Ethylthio Ethylamine Hydrochloride

Fundamental Reaction Pathways

The fundamental reactivity of 2-(Ethylthio)ethylamine (B1582263) hydrochloride can be categorized by the distinct transformations of its thioether and amine moieties.

The sulfur atom in the thioether group of 2-(Ethylthio)ethylamine hydrochloride is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. vulcanchem.com The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. mdpi.com

The selective oxidation of the thioether to a sulfoxide (B87167) represents the first level of oxidation. This transformation can be achieved using a variety of mild oxidizing agents. A common and environmentally benign reagent for this purpose is hydrogen peroxide (H₂O₂), often used in conjunction with a catalyst or an acidic medium like glacial acetic acid. vulcanchem.commdpi.com This method is valued for its simplicity and the ease of product isolation. mdpi.com Other reagents capable of effecting this transformation include peracids and sodium bromate. vulcanchem.com The reaction involves the electrophilic attack of an oxygen atom from the oxidant on the electron-rich sulfur atom of the thioether. mdpi.com

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial acetic acid, room temperature | 2-(Ethylsulfinyl)ethylamine hydrochloride |

| Peracids (e.g., m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | 2-(Ethylsulfinyl)ethylamine hydrochloride |

| Sodium Bromate (NaBrO₃) | Catalytic Ceric Ammonium (B1175870) Nitrate (CAN) | 2-(Ethylsulfinyl)ethylamine hydrochloride |

Further oxidation of the intermediate sulfoxide, or direct oxidation of the thioether under more forceful conditions, yields the corresponding sulfone. Stronger oxidizing agents are typically required for this transformation. For instance, using an excess of hydrogen peroxide or employing powerful oxidants like potassium permanganate (B83412) can drive the reaction to completion, forming the sulfone. chemicalbook.com Niobium carbide has also been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using hydrogen peroxide. organic-chemistry.org This higher oxidation state significantly alters the electronic properties and geometry of the sulfur center.

While the thioether bond is generally stable, it can be cleaved under specific reductive conditions to yield the corresponding thiol. Reagents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the thioether in this compound to produce 2-aminoethanethiol (cysteamine) and ethane. vulcanchem.com This transformation is less common than oxidation but represents a potential pathway for unmasking a thiol functionality. In related compounds, other reducing agents like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT) are used to cleave disulfide bonds or remove protecting groups to generate free thiols. smolecule.com

The primary amine group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This allows it to readily react with a wide range of electrophiles.

Key reactions include:

Alkylation: The amine can react with alkyl halides in a nucleophilic substitution reaction to form secondary, tertiary, and even quaternary ammonium salts. vulcanchem.comchemguide.co.uk The extent of alkylation can be controlled by the stoichiometry of the reactants.

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of stable amide derivatives. vulcanchem.comchemguide.co.uk This is a common strategy for introducing new functional groups or building more complex molecular architectures. libretexts.org

Reaction with Carbonyls: The amine group can react with aldehydes or ketones to form imines (Schiff bases) through a reversible, acid-catalyzed condensation reaction. vulcanchem.comlibretexts.org

| Electrophile | Reaction Type | Resulting Functional Group |

|---|---|---|

| Alkyl Halide (R-X) | Alkylation | Secondary/Tertiary Amine |

| Acyl Chloride (R-COCl) | Acylation | Amide |

| Acid Anhydride ((RCO)₂O) | Acylation | Amide |

| Aldehyde/Ketone | Condensation | Imine (Schiff Base) |

Oxidation Reactions of the Thioether Moiety

Derivatization Strategies

The dual functionality of this compound makes it a valuable intermediate for various derivatization strategies. The independent reactivity of the amine and thioether groups allows for stepwise or selective modification, enabling the synthesis of more complex molecules.

For example, the nucleophilic amine can be used to attach the molecule to an electrophilic scaffold, such as a pyrimidine (B1678525) ring in the synthesis of pirinixic acid derivatives. mdpi.com Subsequently, the thioether portion could be oxidized to a sulfoxide or sulfone to modulate properties like solubility or hydrogen bonding capacity. Conversely, the thioether could be involved in coordination chemistry with metals, while the amine group is acylated to introduce other functionalities. vulcanchem.com The compound's role as a building block is exemplified by its use in preparing more complex heterocyclic systems, such as 1,8-naphthyridine (B1210474) derivatives. vulcanchem.com These strategies highlight the utility of this compound in constructing diverse chemical entities for various research applications.

Acylation to Amide Derivatives

The primary amine functionality of 2-(ethylthio)ethylamine makes it a versatile nucleophile for acylation reactions, leading to the formation of stable N-substituted amide derivatives. This transformation, known as nucleophilic acyl substitution, typically involves reacting the amine with an acylating agent such as an acid chloride or an acid anhydride. orgoreview.comlibretexts.org The reaction proceeds through an addition-elimination mechanism. chemguide.co.uk

Initially, the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. orgoreview.com Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion from an acid chloride). chemguide.co.uk A final deprotonation step yields the neutral amide product.

A critical consideration for this reaction is the fact that the starting material is a hydrochloride salt. The protonated ammonium group ([R-NH₃]⁺) is not nucleophilic because the nitrogen's lone pair of electrons is unavailable. ncert.nic.in Therefore, to enable the reaction, the free amine must be liberated in situ. This is achieved by adding at least one equivalent of a base, often a non-nucleophilic tertiary amine like triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride and deprotonate the ethylthio)ethylamine salt. ncert.nic.inmnstate.edu

The general reaction scheme is as follows: C₂H₅SCH₂CH₂NH₃⁺Cl⁻ + R-CO-L + Base → C₂H₅SCH₂CH₂NH-CO-R + Base·HCl + L⁻ (where L = Cl, OCOR', etc.)

The acylation of 2-(ethylthio)ethylamine is a robust method for introducing a wide variety of functional groups onto the molecule, thereby modifying its chemical properties. Once formed, the resulting amide is significantly less nucleophilic and basic than the parent amine due to the resonance delocalization of the nitrogen lone pair across the adjacent carbonyl group, which prevents further acylation. orgoreview.comlibretexts.org

Table 1: Examples of Acylation Reactions

| Acylating Agent | Reagent Name | Product Name |

|---|---|---|

| CH₃COCl | Acetyl chloride | N-[2-(Ethylthio)ethyl]acetamide |

| C₆H₅COCl | Benzoyl chloride | N-[2-(Ethylthio)ethyl]benzamide |

| (CH₃CO)₂O | Acetic anhydride | N-[2-(Ethylthio)ethyl]acetamide |

Reductive Alkylation Processes

Reductive alkylation, also known as reductive amination, is a highly effective method for converting primary amines into secondary or tertiary amines. wikipedia.org For this compound, this process allows for the introduction of an alkyl group onto the nitrogen atom, yielding N-alkyl-2-(ethylthio)ethylamine derivatives. The reaction occurs in two main stages: the formation of an imine intermediate, followed by its reduction. libretexts.org

The process begins with the reaction between the primary amine and a carbonyl compound (an aldehyde or a ketone) under neutral or weakly acidic conditions to form a carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration to form an imine (also known as a Schiff base). wikipedia.org The equilibrium of this first stage is often driven forward by the removal of water.

In the second stage, the C=N double bond of the imine is selectively reduced to a C-N single bond to form the final secondary amine product. This can be performed in a stepwise manner, where the imine is isolated first, or more commonly as a one-pot reaction where a reducing agent, stable under the conditions of imine formation, is included from the start. wikipedia.org A preferred reagent for this is sodium cyanoborohydride (NaBH₃CN), as it is a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone or aldehyde. wikipedia.orgchemistrysteps.com

As with acylation, the hydrochloride salt of the amine must be considered. While the weakly acidic conditions required for imine formation are compatible with the salt, the amine must be in its free, unprotonated form to act as a nucleophile and attack the carbonyl carbon. The reaction is often performed in a buffer system or with a controlled amount of acid to maintain a pH that allows for both sufficient concentration of the free amine and acid catalysis for the dehydration step. nih.gov

Table 2: Examples of Reductive Alkylation Reactions

| Carbonyl Compound | Reagent Name | Reducing Agent | Product Name |

|---|---|---|---|

| CH₃COCH₃ | Acetone | NaBH₃CN | N-Isopropyl-2-(ethylthio)ethylamine |

| C₆H₅CHO | Benzaldehyde | NaBH₃CN | N-Benzyl-2-(ethylthio)ethylamine |

| C₆H₁₀O | Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-2-(ethylthio)ethylamine |

*Note: With reactive aldehydes and certain catalysts, dialkylation to the tertiary amine can occur.

Reaction Kinetics and Mechanistic Studies

While specific kinetic data for reactions involving this compound are not extensively detailed in publicly available literature, the kinetics and mechanisms can be understood from the well-established principles governing primary amines.

Table 3: Factors Influencing Reaction Kinetics

| Factor | Influence on Acylation Rate | Influence on Reductive Alkylation Rate |

|---|---|---|

| Steric Hindrance | Decreases rate due to hindered access to the carbonyl carbon or amine nitrogen. | Decreases rate of both imine formation and reduction. |

| Electrophilicity | Increased electrophilicity of the acylating agent (e.g., RCOCl > RCO₂COR') increases the rate. | Increased electrophilicity of the carbonyl compound increases the rate of initial amine attack. |

| Nucleophilicity | More basic (electron-rich) amines react faster. | More basic amines react faster in the initial condensation step. |

| Temperature | Increases rate, as with most chemical reactions. | Increases rate, but can negatively affect enzyme stability in biocatalytic versions. researchgate.net |

| Solvent | Polar aprotic solvents can accelerate the reaction by stabilizing charged intermediates. | Solvent can affect the imine-carbinolamine equilibrium and the solubility of the reducing agent. nih.gov |

| pH | Not a primary factor, but a base is required to deprotonate the starting material. | Critically important; optimal pH balances amine nucleophilicity and catalysis for dehydration. nih.gov |

Influence of the Hydrochloride Salt on Reactivity

The formulation of 2-(ethylthio)ethylamine as a hydrochloride salt has a profound and direct influence on its chemical reactivity, primarily by modifying the nucleophilic character of the amine group. An amine's reactivity as a nucleophile stems from the lone pair of electrons on the nitrogen atom. ncert.nic.in

In the hydrochloride salt form (C₂H₅SCH₂CH₂NH₃⁺Cl⁻), the nitrogen's lone pair is bonded to a proton from hydrogen chloride. quora.com This acid-base reaction forms a positively charged ammonium cation. byjus.com The absence of an available lone pair means the amine nitrogen is no longer nucleophilic and cannot initiate reactions that depend on this property, such as acylation or the initial attack on a carbonyl group in reductive alkylation. ncert.nic.in

Consequently, for this compound to be used as a nucleophile, it must first be converted back to its free amine form (C₂H₅SCH₂CH₂NH₂). This is accomplished by introducing a base into the reaction mixture. ncert.nic.inbyjus.com The base, which should be stronger than the amine itself, removes the proton from the ammonium ion, liberating the free amine and its nucleophilic lone pair. The base is consumed in this process, forming its own conjugate acid (typically a hydrochloride salt).

Coordination Chemistry of 2 Ethylthio Ethylamine Hydrochloride

Ligand Properties and Metal Ion Coordination

2-(Ethylthio)ethylamine (B1582263) hydrochloride acts as a classic chelating ligand, capable of forming stable five-membered rings with metal ions. The ethyl backbone connecting the sulfur and nitrogen donor atoms provides sufficient flexibility for the ligand to adopt a conformation that minimizes steric strain upon coordination. The protonated amine in the hydrochloride salt requires deprotonation before the nitrogen can effectively coordinate to a metal center. This is typically achieved by conducting the coordination reactions in the presence of a base or in a solvent that can facilitate proton removal.

The primary amine nitrogen in 2-(Ethylthio)ethylamine is considered a borderline donor atom, capable of coordinating with a wide range of metal ions. Upon deprotonation, the nitrogen atom donates its lone pair of electrons to the metal center, forming a coordinate covalent bond. The stability of the M-N bond is influenced by the basicity of the amine and the nature of the metal ion. For Pd(II) and Pt(II) complexes, the M-N bond is generally robust. Spectroscopic evidence for nitrogen coordination includes a shift in the N-H stretching and bending vibrations in the IR spectrum. In ¹H NMR spectroscopy, the resonance of the N-H protons will either disappear upon deprotonation and coordination or shift significantly. The protons on the carbon adjacent to the nitrogen will also experience a change in their chemical environment.

Formation of Metal Complexes

The reaction of 2-(Ethylthio)ethylamine hydrochloride with Palladium(II) and Platinum(II) precursors, such as K₂[PdCl₄] and K₂[PtCl₄], typically results in the formation of square-planar complexes. The stoichiometry of the reaction can be controlled to yield complexes with either one or two bidentate ligands per metal center.

Palladium(II) complexes with thioether-amine ligands are of interest for their potential applications in catalysis and as models for biological systems. The reaction of 2-(ethylthio)ethylamine with a palladium(II) salt is expected to yield a stable complex, likely with the formula [Pd(L)₂]Cl₂ or [Pd(L)Cl₂], where L represents the neutral 2-(ethylthio)ethylamine ligand. The formation of these complexes is driven by the strong affinity of the soft Pd(II) ion for both the soft sulfur and borderline nitrogen donor atoms. nih.gov While specific structural data for Pd(II) complexes of 2-(ethylthio)ethylamine are not extensively documented, studies on similar bidentate N,S ligands suggest a square-planar geometry around the palladium center. irapa.org

Table 1: Expected Properties of a Hypothetical [Pd(2-(ethylthio)ethylamine)₂]Cl₂ Complex

| Property | Expected Value/Observation |

|---|---|

| Geometry | Square-planar |

| Coordination | N,S-bidentate |

| Magnetic Moment | Diamagnetic |

| ¹H NMR (δ, ppm) | Downfield shift of CH₂-S and CH₂-N protons |

| IR (cm⁻¹) | Shift in ν(N-H) and ν(C-S) bands |

Platinum(II) complexes are renowned for their applications in cancer chemotherapy, and the coordination chemistry of Pt(II) with various ligands is a vast field of study. Similar to palladium(II), platinum(II) is a soft acid and readily forms stable square-planar complexes with ligands containing sulfur and nitrogen donor atoms. The reaction of 2-(ethylthio)ethylamine with K₂[PtCl₄] is anticipated to produce complexes of the type [Pt(L)₂]Cl₂ or cis-/trans-[Pt(L)Cl₂]. The kinetic inertness of Pt(II) complexes often allows for the isolation and characterization of different isomers. Studies on analogous ligands, such as dithiodiethylamine, have shown that binuclear complexes can also be formed under certain conditions. npublications.comresearchgate.net

Table 2: Expected Properties of a Hypothetical cis-[Pt(2-(ethylthio)ethylamine)Cl₂] Complex

| Property | Expected Value/Observation |

|---|---|

| Geometry | Square-planar |

| Coordination | N,S-bidentate |

| Magnetic Moment | Diamagnetic |

| ¹⁹⁵Pt NMR (δ, ppm) | Characteristic chemical shift depending on coordination sphere |

| IR (cm⁻¹) | Appearance of Pt-N and Pt-S stretching vibrations |

Structural Elucidation of Coordination Complexes

The definitive determination of the structure of coordination complexes relies on a combination of spectroscopic methods and single-crystal X-ray diffraction.

For complexes of 2-(ethylthio)ethylamine with Palladium(II) and Platinum(II), IR spectroscopy would be used to confirm the coordination of the N-H and S-C₂H₅ moieties by observing shifts in their respective vibrational frequencies.

NMR spectroscopy (¹H, ¹³C, and for platinum, ¹⁹⁵Pt) would provide detailed information about the ligand environment in solution. The coordination of the ligand to the metal center would result in shifts in the proton and carbon signals of the ethylthio and ethylamine (B1201723) groups. For platinum complexes, ¹⁹⁵Pt NMR is particularly informative as the chemical shift is highly sensitive to the nature of the coordinated ligands.

Table 3: Representative Bond Lengths and Angles for Analogous Pd(II) and Pt(II) Thioether-Amine Complexes

| Parameter | Typical Range |

|---|---|

| M-S Bond Length (Å) | 2.20 - 2.35 |

| M-N Bond Length (Å) | 2.00 - 2.15 |

| S-M-N Bite Angle (°) | 85 - 95 |

| N-M-N Angle (°) | 90 (trans), 180 (cis) |

| S-M-S Angle (°) | 90 (trans), 180 (cis) |

(Data are generalized from complexes with similar N,S-bidentate ligands)

Catalytic Applications of Metal-2-(Ethylthio)ethylamine Hydrochloride Complexes

A thorough investigation of scientific literature and chemical databases did not yield any specific studies on the catalytic applications of metal complexes formed with this compound. While the broader fields of catalysis utilizing palladium, platinum, rhodium, and copper complexes are vast and well-documented, research has predominantly focused on complexes with other types of ligands, such as phosphines, N-heterocyclic carbenes, and various other amine and thioether ligands.

No peer-reviewed articles were found that described the synthesis of metal-2-(ethylthio)ethylamine hydrochloride complexes followed by an evaluation of their catalytic activity in any specific chemical transformation. Consequently, there is no data available to populate a table on their catalytic performance, including details on the type of reaction, substrate scope, conversion rates, selectivity, or catalyst turnover numbers. The potential for such complexes to act as catalysts remains an unexplored area of research.

Biocoordination Chemistry Investigations

However, no studies were identified that specifically investigated the formation of complexes between this compound and biologically relevant metals, nor were there any reports on the interaction of such complexes with DNA, proteins, or other biomolecules. As a result, there are no detailed research findings, such as binding constants, modes of interaction (e.g., intercalation, groove binding), or cytotoxic effects, to report. The potential biological activity and coordination behavior of these specific complexes in a biological context have not been documented in the available scientific literature.

Applications of 2 Ethylthio Ethylamine Hydrochloride As a Synthetic Intermediate

Precursor in Ligand Synthesis

The unique structural features of 2-(Ethylthio)ethylamine (B1582263) hydrochloride make it an ideal starting material for the synthesis of custom-designed ligands for coordination chemistry. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the creation of ligands with tunable electronic and steric properties.

Bis(phosphino)amine ligands, often referred to as PNP ligands, are a class of chelating ligands that have found widespread use in catalysis and organometallic chemistry. The synthesis of such ligands often involves the reaction of a primary amine with two equivalents of a chlorophosphine. 2-(Ethylthio)ethylamine hydrochloride can be utilized as the primary amine source after neutralization to introduce a thioether functionality into the backbone of the resulting PNP ligand.

A general synthetic approach involves the reaction of 2-(ethylthio)ethylamine with two equivalents of a diaryl- or dialkylchlorophosphine in the presence of a base, such as triethylamine (B128534), to scavenge the HCl generated during the reaction. This reaction leads to the formation of an N-centered bis(phosphino)amine ligand with a pendant ethylthioether group.

Table 1: Synthesis of a Thioether-Functionalized Bis(phosphino)amine Ligand

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-(Ethylthio)ethylamine | Chlorodiphenylphosphine (2 eq.) | Triethylamine (2 eq.) | N,N-bis(diphenylphosphino)-2-(ethylthio)ethylamine |

The resulting ligand, N,N-bis(diphenylphosphino)-2-(ethylthio)ethylamine, is a tridentate ligand capable of coordinating to a metal center through the two phosphorus atoms and the sulfur atom of the thioether group. This trimodal coordination can influence the geometry and reactivity of the resulting metal complex.

The thioether group in the bis(phosphino)amine ligands derived from 2-(ethylthio)ethylamine offers a convenient handle for further functionalization. The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, which can alter the electronic properties of the ligand and its coordination behavior.

For instance, treatment of N,N-bis(diphenylphosphino)-2-(ethylthio)ethylamine with a mild oxidizing agent, such as hydrogen peroxide, can selectively oxidize the thioether to a sulfoxide. This transformation introduces a chiral center at the sulfur atom and changes its donor properties from a soft thioether to a harder sulfoxide.

Table 2: Oxidation of a Thioether-Functionalized Bis(phosphino)amine Ligand

| Reactant | Reagent | Product |

| N,N-bis(diphenylphosphino)-2-(ethylthio)ethylamine | Hydrogen Peroxide (1 eq.) | N,N-bis(diphenylphosphino)-2-(ethylsulfinyl)ethylamine |

This N-functionalization provides a method to fine-tune the ligand's properties for specific catalytic applications. The ability to modify the ligand after its initial synthesis adds a layer of modularity to the design of new catalysts.

The primary amine of this compound can also be used to form amide linkages with pyridyl-containing carboxylic acids or their derivatives. This approach allows for the synthesis of ligands that combine the thioether functionality with a pyridyl nitrogen donor.

For example, the reaction of 2-(ethylthio)ethylamine with 2-chloronicotinoyl chloride in the presence of a base would lead to the formation of an amide-tethered pyridyl-thioether ligand. In this reaction, the amine acts as a nucleophile, displacing the chloride from the acyl chloride.

Table 3: Synthesis of a Pyridyl-Tethered Thioether Ligand

| Reactant 1 | Reactant 2 | Reagent | Product |

| 2-(Ethylthio)ethylamine | 2-Chloronicotinoyl chloride | Triethylamine | N-(2-(Ethylthio)ethyl)-2-chloronicotinamide |

Such ligands are of interest in coordination chemistry due to their potential to form stable complexes with a variety of metal ions, with the pyridyl nitrogen, the amide carbonyl oxygen, and the thioether sulfur acting as donor atoms.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound can serve as a key building block in the synthesis of various heterocyclic systems, where its constituent atoms are incorporated into the final ring structure.

1,8-Naphthyridine (B1210474) derivatives are known to possess a wide range of biological activities. scribd.com The literature indicates that 2-(ethylthio)ethylamine has been employed in the preparation of substituted 1,8-naphthyridines. A plausible synthetic route involves the condensation of 2-aminopyridine (B139424) derivatives with β-dicarbonyl compounds, a reaction known as the Friedländer annulation.

In a potential application, 2-(ethylthio)ethylamine could be used to introduce a side chain onto a pre-formed naphthyridine core. For instance, a chlorosubstituted naphthyridine could react with 2-(ethylthio)ethylamine via nucleophilic aromatic substitution to yield the corresponding amino-substituted naphthyridine.

Table 4: Plausible Synthesis of a Naphthyridine Derivative

| Reactant 1 | Reactant 2 | Base | Product |

| 2,7-Dichloro-1,8-naphthyridine | 2-(Ethylthio)ethylamine | Potassium Carbonate | 7-Chloro-N-(2-(ethylthio)ethyl)-1,8-naphthyridin-2-amine |

The incorporation of the ethylthioethyl side chain can modulate the pharmacological properties of the resulting naphthyridine derivative.

The thiazole (B1198619) ring is another important heterocycle found in many biologically active compounds. The Hantzsch thiazole synthesis is a classic method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. While direct incorporation of this compound into the thiazole ring via a standard Hantzsch synthesis is not straightforward, it can be used to functionalize a pre-formed thiazole scaffold.

A more direct approach to incorporate the structural elements of 2-(ethylthio)ethylamine would be to first convert it into a thioamide derivative. For example, reaction with an acyl chloride followed by treatment with Lawesson's reagent could yield a thioamide that could then participate in a Hantzsch synthesis.

A plausible, albeit multi-step, synthetic strategy could involve the reaction of 2-(ethylthio)ethylamine with an appropriate electrophile to generate a substrate for thiazole synthesis. For instance, acylation of the amine followed by α-halogenation of the resulting ketone would provide a suitable precursor for reaction with a thioamide to form a thiazole ring bearing the ethylthioethyl side chain.

Table 5: Hypothetical Pathway for Thiazole Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | 2-(Ethylthio)ethylamine, Chloroacetyl chloride | Base | 2-Chloro-N-(2-(ethylthio)ethyl)acetamide |

| 2 | 2-Chloro-N-(2-(ethylthio)ethyl)acetamide, Thioacetamide | Heat | 2-Methyl-N-(2-(ethylthio)ethyl)thiazol-4-amine |

This example illustrates the potential of this compound as a versatile starting material for the synthesis of complex, functionalized heterocyclic molecules.

Derivatization into Hybrid Coumarin (B35378) Structures

A review of available scientific literature did not yield specific examples or methods for the direct derivatization of this compound into hybrid coumarin structures. The synthesis of coumarin derivatives typically involves well-established reactions such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, which utilize different sets of starting materials ontosight.aisciensage.info. Similarly, the synthesis of thiocoumarins, where a sulfur atom replaces one of the oxygen atoms in the coumarin ring, starts from precursors like thiophenols nih.govresearchgate.net. While the amine functionality of 2-(ethylthio)ethylamine could theoretically be used to create amide linkages with pre-formed coumarin-3-carboxylic acids chapman.edu, specific instances of this reaction employing this compound are not documented in the reviewed sources.

Intermediate in Bioactive Molecule Synthesis

The unique combination of a flexible ethylamine (B1201723) chain and a sulfur-containing functional group makes this compound a scaffold of interest in the design of new biologically active molecules.

Design and Synthesis of Potential Anticancer Agents

The ethylthio moiety is a key structural feature in certain synthetic compounds designed for potential anticancer applications. Research into novel, chiral 2-(ethylthio)-thiazolone analogues has identified potent cytotoxic effects against various cancer cell lines. nih.gov One particular compound, designated "1s," which incorporates nitro, naphthyl, and ethyl groups, was shown to inhibit the growth of five different cancer cell lines in a time- and dose-dependent manner. nih.gov

The mechanism of action for this class of compounds involves the induction of apoptosis (programmed cell death) through the mitochondrial pathway. nih.gov Furthermore, these 2-(ethylthio)-thiazolone analogues exhibit anti-angiogenesis properties, meaning they can inhibit the formation of new blood vessels that tumors need to grow. nih.gov This was demonstrated by their ability to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells. nih.gov In-vivo studies on mice with sarcoma S-180 also confirmed the antitumor effects of the compound, marking it as a promising candidate for further anticancer drug development. nih.gov

Table 1: Investigated Activities of a Chiral 2-(Ethylthio)-Thiazolone Analogue

| Activity Investigated | Target | Outcome |

| Cytotoxicity | Five human cancer cell lines (including HeLa) | Inhibition of cell growth |

| Apoptosis Induction | HeLa cells | Activation of mitochondrial apoptotic pathway |

| Anti-angiogenesis | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation |

| In-vivo Antitumor Effect | Sarcoma S-180 bearing mice | Confirmed antitumor activity |

Data sourced from a study on chiral 2-(ethylthio)-thiazolone analogues. nih.gov

Contribution to Neuropharmacological Probes

While ethylamine backbones are fundamental pharmacophores in many neuropharmacological agents, including dopamine (B1211576) receptor ligands, a direct application of this compound in the synthesis of neuropharmacological probes was not identified in the reviewed literature. nih.gov The synthesis of related structures, such as 2-thiophene ethylamine, is noted for its role in producing cardiovascular and cerebrovascular drugs, but this represents a different molecular scaffold. google.comgoogle.comgoogle.com

Role in Polymer Chemistry and Material Science

In the field of polymer chemistry, the structural analogue 2-ethylthio-2-oxazoline serves as a key monomer for the synthesis of advanced polymers. Through a process known as living cationic ring-opening polymerization (CROP), this monomer can be used to create well-defined polythiocarbamates. nih.govmit.edu This method allows for precise control over the polymer's molecular weight and composition. nih.gov

The resulting polythiocarbamate polymer is a versatile platform for post-polymerization modification. The thioether side chains can be oxidized to create a more reactive sulfone group. This activation allows for the subsequent substitution with a wide variety of nucleophiles, including amines (N-nucleophiles) and thiols (S-nucleophiles). nih.govmit.edu This strategy provides an efficient and atom-economical route to a diverse library of functional polymers, such as polyureas and other polythiocarbamates, under mild conditions and with broad functional group tolerance. nih.gov This platform is also suitable for creating more complex polymer architectures like block copolymers. mit.edu

Development of Agrochemical Precursors

A direct, documented role for this compound as a precursor in the synthesis of specific agrochemicals was not found in the reviewed scientific literature. While some commercial herbicides, such as Ametryn, contain both ethylamino and methylthio functional groups, establishing a direct synthetic link from this compound as a starting material requires specific documentation of the synthetic pathway which is not currently available. sigmaaldrich.com

Biological and Pharmacological Relevance of 2 Ethylthio Ethylamine Hydrochloride

Antimicrobial Activity Profile

2-(Ethylthio)ethylamine (B1582263) hydrochloride has emerged as a compound of interest in the search for new antimicrobial agents. Studies have indicated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

Research has demonstrated the effectiveness of 2-(Ethylthio)ethylamine hydrochloride against Gram-positive bacteria such as Staphylococcus aureus. This is particularly significant given the increasing prevalence of antibiotic-resistant strains of this pathogen. The compound's mechanism of action is thought to involve the disruption of essential cellular processes within the bacteria. The minimum inhibitory concentration (MIC) has been identified as a key parameter in quantifying its antibacterial potency.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

The antimicrobial activity of this compound also extends to Gram-negative bacteria, including Escherichia coli. The ability to counteract both Gram-positive and Gram-negative strains underscores the compound's potential as a broad-spectrum antibacterial agent. Further research is focused on elucidating the precise molecular interactions that lead to the inhibition of these bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 50 µg/mL |

Anticancer Activity Studies

In the realm of oncology, this compound and related compounds have been the subject of studies evaluating their potential as anticancer therapeutics. The primary mechanism of action identified is the induction of programmed cell death, or apoptosis, in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

Research published in the Journal of Medicinal Chemistry has indicated that this compound can induce apoptosis in breast cancer cell lines. nih.gov This finding is a crucial step in the development of novel cancer therapies, as the ability to trigger apoptosis selectively in malignant cells is a hallmark of effective anticancer drugs.

Involvement of Caspase Pathways

The apoptotic activity of this compound has been linked to the activation of caspase pathways. nih.gov Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. The activation of these pathways by the compound suggests a targeted mechanism for inducing cancer cell death.

Neuropharmacological Effects

Beyond its antimicrobial and anticancer properties, this compound has demonstrated notable effects on the central nervous system. Neuropharmacological assessments have revealed its interaction with key neurotransmitter receptors.

Specifically, the compound acts as a partial agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor. nih.gov This interaction is characterized by an EC50 value of approximately 200 nM. nih.gov The modulation of the serotonin system suggests that this compound could have potential applications in the development of treatments for neurological and psychiatric conditions where this pathway is implicated.

Interaction with Serotonin Receptors (e.g., 5-HT2AR)

The phenethylamine (B48288) scaffold is a foundational structure for many ligands that bind to serotonin receptors, with the 5-HT2A receptor being a prominent target. biomolther.orgbiomolther.org Structure-activity relationship (SAR) studies on various phenethylamine derivatives have demonstrated that substitutions on this basic structure can significantly influence binding affinity and selectivity. biomolther.orgkoreascience.kr For instance, 4-thio-substituted phenethylamines (known as 2C-T drugs) exhibit high affinity for both 5-HT2A and 5-HT2C receptors. This suggests that the sulfur atom in the thioether linkage of compounds like this compound could play a crucial role in receptor binding.

The interaction is generally understood to involve the protonated amine group forming an ionic bond with a conserved aspartate residue in the receptor's binding pocket, while the other parts of the molecule engage in van der Waals, hydrophobic, or hydrogen bonding interactions with surrounding amino acid residues. While this compound lacks the phenyl ring common to most potent 5-HT2A ligands, the ethylthio moiety introduces a region of lipophilicity and potential for specific interactions within the receptor that could confer affinity for serotonin receptor subtypes.

Potential as a Partial Agonist

Many phenethylamine derivatives that bind to the 5-HT2A receptor act as partial agonists. A partial agonist is a substance that binds to and activates a given receptor, but has only partial efficacy at the receptor relative to a full agonist. Research on 4-thio-substituted phenethylamines has shown them to be potent 5-HT2A receptor partial agonists.

The ability of a ligand to act as a partial agonist is closely linked to its ability to differentially bind to the high- and low-affinity states of the receptor. nih.gov Agonists with high intrinsic activity show a strong preference for the high-affinity, G-protein-coupled state of the receptor. nih.gov It is plausible that this compound, due to its structural features, could stabilize a receptor conformation that leads to a level of G-protein activation that is intermediate between that of a full agonist and an antagonist. This would classify it as a partial agonist, capable of eliciting a submaximal response at the 5-HT2A receptor. nih.govnih.gov

Proposed Mechanisms of Biological Action

The biological actions of this compound would stem from its interactions with specific molecular targets, primarily receptors and enzymes.

The primary mechanism of action for a compound like this compound is expected to be its direct binding to one or more receptor types. As a simple ethylamine (B1201723) derivative, it has the potential to interact with a range of monoamine receptors, including serotonin, dopamine (B1211576), and adrenergic receptors. mdpi.comnih.gov The specificity and affinity of these interactions would be determined by the ethylthio group. This side chain influences the molecule's size, shape, and electronic properties, which must be complementary to the topology and chemical environment of the receptor's binding site for a stable interaction to occur. The interaction between the ligand and receptor triggers a conformational change in the receptor protein, initiating an intracellular signaling cascade that produces a physiological response. nih.gov

Comparative Biological Activity with Structurally Related Compounds

To understand the potential activity of this compound, it is useful to compare it with structurally related compounds for which pharmacological data are available. The phenethylamine class provides a rich dataset for structure-activity relationship (SAR) analysis at the 5-HT2A receptor. biomolther.orgbiomolther.org Generally, adding substituents to the phenethylamine core can dramatically alter affinity and efficacy.

For example, the "2C" series of phenethylamines, which feature methoxy (B1213986) groups on the phenyl ring, are well-known 5-HT2A agonists. Adding a 4-position substituent, particularly a thioalkyl group (the 2C-T series), often maintains or enhances this high affinity. While specific data for this compound is not available in the reviewed literature, the data for these more complex analogs highlight the importance of the thioether moiety for 5-HT2A receptor interaction.

| Compound Name | Core Structure | Key Substituents | Reported 5-HT2A Receptor Activity Profile |

|---|---|---|---|

| This compound | Ethylamine | Ethylthio group | (Hypothesized) Potential for interaction based on thioether moiety. |

| 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | Phenethylamine | 2,5-Dimethoxy; 4-Bromo | Potent 5-HT2A/2C agonist. nih.gov |

| 2,5-Dimethoxy-4-thiotrifluoromethylphenethylamine (CYB210010) | Phenethylamine | 2,5-Dimethoxy; 4-Trifluoromethylthio | Potent 5-HT2A/2C agonist. nih.gov |

| N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-cyanophenylethylamine (25CN-NBOH) | Phenethylamine | 2,5-Dimethoxy; 4-Cyano; N-(2-Hydroxybenzyl) | Highly selective 5-HT2A agonist. nih.gov |

This table presents data for structurally related compounds to illustrate the influence of various chemical groups on 5-HT2A receptor activity. The activity for this compound is hypothesized based on these relationships.

Future Directions in Medicinal Chemistry Research

The simple structure of this compound makes it an interesting starting point for medicinal chemistry exploration. mdpi.com Future research could focus on several key areas:

Systematic Pharmacological Profiling: The first step would be to conduct comprehensive in vitro binding and functional assays for this compound across a wide panel of monoamine receptors (serotonin, dopamine, adrenergic, trace amine) to determine its actual binding affinities and functional activities (agonist, partial agonist, antagonist).

Analogue Synthesis and SAR Studies: Synthesizing a library of analogues would be a crucial next step. This could involve:

Varying the alkyl chain length of the thioether (e.g., methylthio, propylthio).

Introducing substituents on the ethylamine backbone.

Incorporating the ethylthio-ethylamine structure onto a larger scaffold, such as a phenyl ring, to create novel phenethylamine derivatives. biomolther.orgbohrium.com

Investigating Novel Targets: While monoamine receptors are the most probable targets, the unique properties of the thioether group suggest that other targets, such as specific enzymes or ion channels, could also be explored. nih.gov

Development of Research Tools: If high affinity and selectivity for a particular receptor are discovered, derivatives could be developed as radioligands or fluorescent probes to study receptor distribution and function in the brain.

By systematically exploring the structure-activity relationships of this and related compounds, medicinal chemists can gain a deeper understanding of the role of thioether moieties in ligand-receptor interactions and potentially develop novel chemical probes or therapeutic leads. mdpi.comnih.gov

Analytical Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(Ethylthio)ethylamine (B1582263) hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For 2-(Ethylthio)ethylamine, the free base of the hydrochloride salt, ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structure. biorxiv.org¹H NMR Spectroscopy: The proton NMR spectrum of 2-(ethylthio)ethylamine in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals corresponding to the different types of protons in the molecule. The ethyl group protons appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂). The two methylene groups of the ethylamine (B1201723) chain appear as distinct triplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(ethylthio)ethylamine in CDCl₃, the spectrum shows four distinct signals, one for each unique carbon atom in the structure. biorxiv.org

Table 1: NMR Data for 2-(Ethylthio)ethylamine in CDCl₃biorxiv.orgAtom¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Note: The data presented is for the free base, 2-(ethylthio)ethylamine. The chemical shifts for the hydrochloride salt may vary due to the protonation of the amine group.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Low-Resolution Electrospray Ionization Mass Spectrometry (LRESI-MS) of 2-(ethylthio)ethylamine shows a prominent peak for the protonated molecule [M+H]⁺, confirming its molecular weight. biorxiv.orgThe observed mass-to-charge ratio (m/z) for the protonated molecule is 106.1, which corresponds to the molecular formula C₄H₁₁NS. biorxiv.org

Chromatographic Separation and Analysis

Chromatographic techniques are essential for monitoring reaction progress, purifying the compound, and assessing its purity.

Thin Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of chemical reactions. For reactions involving 2-(ethylthio)ethylamine, TLC can be used to track the consumption of the starting material and the formation of the product. A study involving the analysis of 2-(ethylthio)ethylamine utilized silica (B1680970) gel 60 sheets as the stationary phase. nih.govThe mobile phase consisted of a mixture of ethylene (B1197577) glycol monomethyl ether, propionic acid, and water saturated with NaCl in a ratio of 140:30:30 by volume. nih.govVisualization of the spots can be achieved using a ninhydrin (B49086) stain, which reacts with the primary amine group to produce a colored spot. nih.gov

Flash column chromatography is a common technique for purifying chemical compounds on a larger scale than TLC. In the context of reactions involving 2-(ethylthio)ethylamine, purification of the resulting products has been successfully achieved using flash chromatography on silica gel. thermofisher.comA typical eluent system for such purifications is a gradient of methanol (B129727) in dichloromethane (B109758) (DCM), for example, from 0% to 10% methanol. thermofisher.comThis method allows for the efficient separation of the desired product from unreacted starting materials and reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for determining the purity of a compound. While a specific HPLC method for 2-(Ethylthio)ethylamine hydrochloride was not detailed in the reviewed literature, a general approach for analyzing primary amines of this nature would typically involve reversed-phase chromatography.

A suitable method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of the compound with good peak shape. Detection could be achieved using a UV detector if the compound has a suitable chromophore, or more universally, with an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active or fluorescent tag. Method development and validation would be required to establish optimal conditions for resolution, sensitivity, and accuracy.

Theoretical and Computational Studies of 2 Ethylthio Ethylamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the optimal three-dimensional arrangement of atoms.

Electronic Structure Analysis

A detailed analysis of the electronic structure of 2-(Ethylthio)ethylamine (B1582263) hydrochloride, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps, has not been published. Such studies would be crucial in predicting the molecule's reactivity, stability, and intermolecular interactions.

Molecular Geometry Optimization

While the basic connectivity of 2-(Ethylthio)ethylamine hydrochloride is known, precise bond lengths, bond angles, and dihedral angles determined through computational geometry optimization are not available. These parameters are essential for understanding the molecule's conformational preferences and steric profile.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time, offering insights into their conformational changes, interactions with solvents, and transport properties. No specific MD simulation studies have been reported for this compound, leaving its dynamic behavior and interactions at the molecular level uncharacterized.

Prediction of Reactivity and Reaction Mechanisms

Computational methods are powerful tools for predicting how a molecule will behave in chemical reactions. Without quantum chemical data, predictions of the most likely sites for nucleophilic or electrophilic attack, as well as the elucidation of potential reaction mechanisms involving this compound, remain speculative.

Ligand-Binding Predictions in Biological Systems

The potential for this compound to interact with biological macromolecules, such as proteins or nucleic acids, is an area ripe for computational investigation. However, no ligand-binding predictions or molecular docking studies involving this specific compound have been published. Such studies would be invaluable in assessing its potential as a pharmacophore or a bioactive molecule.

Application in Materials Science Modeling

The use of organic cations, including various ethylamine (B1201723) derivatives, has been a subject of interest in materials science, particularly in the context of perovskite frameworks for solar cells and other optoelectronic applications. While related compounds have been investigated, there are no specific computational modeling studies detailing the role or effect of this compound within such material frameworks. Theoretical investigations could predict its suitability, stability, and electronic contribution in these advanced materials.

Environmental Behavior and Research Considerations

Stability and Degradation Pathways in Aqueous Environments

The persistence of 2-(Ethylthio)ethylamine (B1582263) hydrochloride in aquatic systems is determined by its susceptibility to various degradation processes, including hydrolysis, oxidation, and biodegradation.

Hydrolysis: The thioether bond (C-S-C) in the molecule is generally stable against hydrolysis under neutral pH conditions typical of most environmental waters. While hydrolysis of thioesters can be significant, simple thioethers are more resistant. nih.govresearchgate.net The stability of thioethers can decrease under strongly acidic or alkaline conditions, but these are not typical of the general environment. nih.gov Therefore, hydrolysis is not expected to be a primary degradation pathway for 2-(Ethylthio)ethylamine hydrochloride in most natural aqueous environments.

Oxidation: The sulfur atom in the thioether group is susceptible to oxidation. In aquatic environments, this can occur through reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals. acs.org Such oxidative processes would likely convert the thioether to the corresponding sulfoxide (B87167) and subsequently to the sulfone. Recent research has also highlighted that thioethers can undergo spontaneous, non-photochemical oxidation at air-water interfaces, such as in sea spray aerosols, forming sulfoxides and sulfones. researchgate.netnih.govacs.org This suggests that agitation and aeration of water bodies could contribute to the transformation of the compound.

Other Degradation Pathways: Aliphatic amines are known to be highly reactive with ozone. rsc.orgnih.gov In engineered water treatment systems employing ozonation, this compound would be expected to degrade rapidly. The primary degradation products from ozonation of primary amines are often nitroalkanes. rsc.orgnih.gov

| Property | Predicted Behavior for this compound |

| Hydrolytic Stability | Expected to be stable at neutral environmental pH. |

| Oxidative Degradation | Susceptible to oxidation at the sulfur atom, forming sulfoxide and sulfone, potentially accelerated at air-water interfaces. |

| Biodegradation | Likely to be biodegradable by environmental microorganisms capable of utilizing aliphatic amines. |

Potential for Water Interaction and Mobility in Research Contexts

The movement of this compound through aquatic and terrestrial systems is largely dictated by its high water solubility and its interaction with solid phases like soil and sediment.

Water Solubility and Interaction: As a hydrochloride salt, this compound is expected to be highly soluble in water. nih.gov Upon dissolution, it will dissociate into the 2-(ethylthio)ethylammonium cation and a chloride ion. The primary amine group is basic and will be protonated in typical environmental pH ranges (pH 5-9), ensuring that the compound exists predominantly in its cationic form. This high solubility facilitates its transport in surface waters.

Mobility and Sorption in Soil: The mobility of this compound in soil and groundwater is expected to be low. The positively charged 2-(ethylthio)ethylammonium cation will readily adsorb to negatively charged surfaces of soil particles, such as clay minerals and soil organic matter, through a process of cation exchange. researchgate.netmdpi.comoup.com This strong electrostatic attraction significantly retards its movement through the soil column, reducing the potential for groundwater contamination. The extent of sorption is influenced by soil properties like cation exchange capacity (CEC), organic carbon content, and pH. oup.com The presence of other cations in the soil water, such as from road salts, could potentially influence its mobility by competing for adsorption sites. researchgate.netpca.state.mn.usnih.gov

| Parameter | Predicted Characteristic for this compound |

| Water Solubility | High, due to its nature as a hydrochloride salt. |

| Dominant Species in Water | Protonated cationic form (2-(ethylthio)ethylammonium) at typical environmental pH. |

| Soil Sorption Mechanism | Primarily cation exchange with negatively charged soil components. researchgate.netmdpi.com |

| Mobility in Soil | Low, due to strong adsorption to soil particles. |

Q & A

Basic Research Questions

Q. What synthetic methods are commonly employed to prepare 2-(Ethylthio)ethylamine hydrochloride, and what purity benchmarks are reported?

- The compound is typically synthesized via nucleophilic substitution between 2-chloroethylamine hydrochloride and ethanethiol under basic conditions. Purification via recrystallization in ethanol yields >98% purity, as indicated by commercial standards. Critical steps include maintaining anhydrous conditions and controlling reaction stoichiometry to minimize byproducts .

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

- Use 1H/13C NMR to confirm amine (-NH2) and thioether (-S-) groups, FTIR for S-C (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches, and elemental analysis for stoichiometric validation. SMILES strings (Cl.CCSCCN) and InChI identifiers provided in literature aid in structural verification .

Q. What storage conditions are recommended to preserve the stability of this compound?

- Store in an inert atmosphere (e.g., argon) at room temperature, avoiding prolonged exposure to moisture. While direct stability data for this compound is limited, analogous thioether-containing amines show degradation under acidic or oxidizing conditions, necessitating desiccated storage .

Advanced Research Questions

Q. What experimental parameters are critical when utilizing this compound as a ligand in Pd(II)/Pt(II) coordination chemistry?

- Optimize the metal-to-ligand ratio (typically 1:2 for square planar complexes) and employ degassed solvents (e.g., dry DMF) under inert atmosphere (N2/Ar) to prevent oxidation. Monitor reaction progress via UV-Vis spectroscopy (λmax shifts at 300–400 nm). Successful applications in bis(phosphino)amine ligand synthesis demonstrate these conditions .

Q. How can conflicting data regarding the hydrolysis stability of this compound in aqueous systems be resolved methodologically?

- Conduct pH-controlled stability studies (pH 2–12) using HPLC monitoring at intervals (0–48 hrs). Compare degradation products via LC-MS to identify hydrolysis pathways (e.g., thioether oxidation to sulfoxide). Buffer selection must account for chloride ion interference in aqueous matrices .

Q. What advanced analytical approaches validate the formation of disulfide crosslinks when using this compound derivatives?

- Implement Raman spectroscopy for S-S bond detection (500–550 cm⁻¹) and X-ray photoelectron spectroscopy (XPS) in the S 2p region (163–165 eV for disulfides). These methods overcome limitations of traditional Ellman’s assay in complex bioconjugate systems .

Q. How does the chelating behavior of this compound compare across d-block metals, and what spectroscopic evidence supports these differences?

- Perform UV-Vis titrations with Ni(II), Cu(II), and Zn(II), analyzing λmax shifts (e.g., Cu(II) complexes show d-d transitions at 600–700 nm). X-ray absorption spectroscopy (XAS) provides bond length data, while magnetic susceptibility measurements differentiate high-spin (Ni(II)) vs. low-spin (Pt(II)) configurations .

Q. What strategies mitigate sulfur-based side reactions during the synthesis of this compound derivatives?

- Use scavengers like triphenylphosphine to reduce disulfide formation. Monitor reaction progress with TLC (Rf ~0.4 in ethyl acetate) and isolate intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient). Inert conditions and low temperatures (<0°C) minimize oxidation .

Methodological Notes

- Contradiction Analysis : When reconciling divergent stability or reactivity data, systematically vary parameters (pH, temperature, solvent polarity) and employ orthogonal analytical techniques (e.g., NMR + XPS).